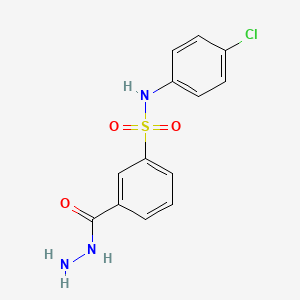![molecular formula C19H16N4O2 B2878623 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013798-93-0](/img/structure/B2878623.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . For instance, benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The structure of the synthesized compounds was confirmed by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including “this compound”, can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives have been studied extensively . For instance, the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy can be used to analyze the chemical properties .Scientific Research Applications
Synthesis and Antibacterial Activity
- Novel analogs involving similar chemical structures have been synthesized and tested for their antibacterial activity. For instance, compounds have shown promising results against bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents. The synthesis process often involves complex chemical reactions, confirmed by various spectroscopic methods, highlighting the intricate design and potential therapeutic applications of these molecules (Palkar et al., 2017).
Intermolecular Interactions and Structural Analysis
- Research on antipyrine-like derivatives, including structures similar to the query compound, emphasizes the significance of intermolecular interactions, such as hydrogen bonds and π-interactions. These interactions play crucial roles in stabilizing the crystal structures of these compounds, which can be crucial for their biological activity and drug design applications (Saeed et al., 2020).
Biological Evaluation for Medicinal Chemistry
- The synthesis and biological evaluation of related compounds, especially in the context of non-steroidal anti-inflammatory drugs (NSAIDs), highlight their potential biological applications. These studies involve screening against various biological targets, such as human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showcasing the broad spectrum of potential medicinal applications of these molecules (Saeed et al., 2015).
Novel Heterospirocyclic Compounds
- The development of heterospirocyclic compounds as synthons for heterocyclic α-amino acids demonstrates the versatility of these chemical structures in synthesizing new molecules with potential application in peptide chemistry and drug development (Strässler et al., 1997).
Anticancer and Anti-inflammatory Applications
- Several studies focus on the synthesis of novel pyrazolopyrimidines derivatives, showing significant anticancer and anti-5-lipoxygenase activities. These findings suggest the potential of such compounds in developing treatments for cancer and inflammatory diseases, highlighting the diverse therapeutic applications of this chemical class (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
The future directions for the study of “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” and similar compounds could include further exploration of their pharmacological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields .
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-10-16(23(2)22-12)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLAWSFXTOEJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

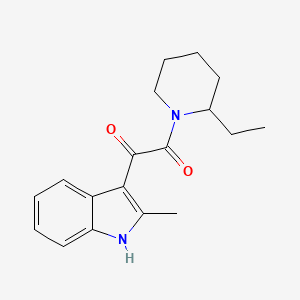

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)
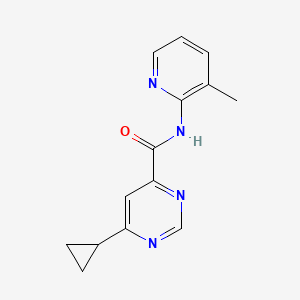

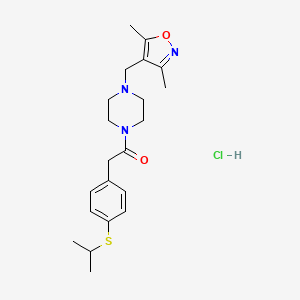
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)
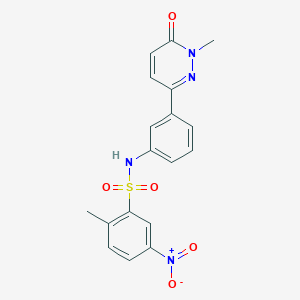
![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)
